2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
The compound 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide features a thieno[2,3-d]pyrimidinone core substituted with a 4-ethoxyphenyl group at position 3, methyl groups at positions 5 and 6, and a 4-sulfamoylphenethyl acetamide side chain. The sulfamoyl group may confer enzyme inhibitory properties, such as targeting carbonic anhydrases or kinases .
Properties
Molecular Formula |
C26H28N4O6S2 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H28N4O6S2/c1-4-36-20-9-7-19(8-10-20)30-24(32)23-16(2)17(3)37-25(23)29(26(30)33)15-22(31)28-14-13-18-5-11-21(12-6-18)38(27,34)35/h5-12H,4,13-15H2,1-3H3,(H,28,31)(H2,27,34,35) |
InChI Key |
LYVKBEVHZHVSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)SC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Ethoxyphenyl Group: This step often involves a substitution reaction where an ethoxyphenyl group is introduced to the thienopyrimidine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it may be investigated for use in drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Modifications in the Thienopyrimidinone Core
Substituent Variations
- Ethyl vs. Ethoxy Groups: describes 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, which replaces the target’s 4-ethoxyphenyl with an ethyl group. The ethoxy group in the target compound enhances electron-donating effects and may improve metabolic stability compared to ethyl .
- 5,6-Dimethyl Substitution: The methyl groups at positions 5 and 6 in the target compound are absent in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), which lacks the thieno ring. Methylation likely increases steric hindrance and lipophilicity, affecting membrane permeability .
Core Isomerism
- Thieno[2,3-d] vs. Thieno[3,2-d] Pyrimidinones: Compound 266 () contains a thieno[3,2-d]pyrimidinone core, a positional isomer of the target’s scaffold.
Acetamide Side Chain Modifications
Sulfamoyl vs. Halogenated/Aryl Groups
- 4-Sulfamoylphenethyl: The target’s sulfamoyl group distinguishes it from analogs like 2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-isopropylphenyl)acetamide (), which has a lipophilic isopropylphenyl group.
- Chlorophenyl and Methoxyphenyl : Compounds such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () feature halogenated aryl groups. These substituents increase lipophilicity but may reduce metabolic stability compared to sulfamoyl .
Enzyme Inhibition Potential
- Antiproliferative Activity : highlights 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide , which shares a sulfanyl-acetamide motif. Nitrophenyl groups may confer redox activity, differing from the target’s sulfamoyl .
Solubility and Bioavailability
- Polar vs. Non-Polar Substituents: The target’s ethoxy and sulfamoyl groups likely improve aqueous solubility compared to analogs with methyl or isopropyl groups (e.g., ). For instance, 2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () has a methoxy group, which is less polar than sulfamoyl .
Biological Activity
The compound known as 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈N₄O₄S
- Molecular Weight : 382.43 g/mol
- IUPAC Name : 2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-sulfamoylphenethyl)acetamide
The compound primarily acts as a protein-protein interaction (PPI) modulator , influencing various biological pathways by targeting specific ion channels and receptors. This modulation can lead to significant effects on cellular signaling and metabolic processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antitumor Activity :
- In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- A study reported a significant reduction in tumor growth in xenograft models treated with this compound compared to controls.
-
Antimicrobial Properties :
- The compound has demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Its mechanism involves disrupting bacterial cell wall synthesis and function.
-
Anti-inflammatory Effects :
- Experimental models of inflammation have shown that this compound can reduce cytokine release and inhibit the NF-kB signaling pathway.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Inhibits cytokine release |
Case Study: Antitumor Efficacy
A pivotal study conducted on the antitumor efficacy of this compound involved administering various doses to mice bearing human cancer xenografts. Results indicated a dose-dependent reduction in tumor size with minimal toxicity observed at therapeutic doses. Histopathological examinations revealed significant apoptosis in treated tumors compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
